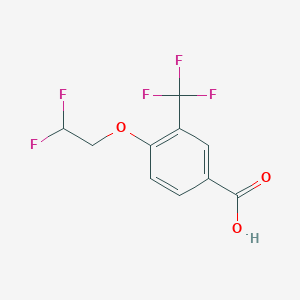

4-(2,2-Difluoroethoxy)-3-(trifluoromethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,2-Difluoroethoxy)-3-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C10H7F5O3 and its molecular weight is 270.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(2,2-Difluoroethoxy)-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H8F5O3, with a molecular weight of approximately 284.17 g/mol. Its structure features a benzoic acid moiety substituted with both a trifluoromethyl group and a difluoroethoxy group. These functional groups significantly influence the compound's chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C11H8F5O3 |

| Molecular Weight | ~284.17 g/mol |

| Functional Groups | Trifluoromethyl, Difluoroethoxy |

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The trifluoromethyl group enhances binding affinity to certain enzymes or receptors, potentially modulating their activity. The difluoroethoxy group may contribute to the compound's overall stability and reactivity, which can affect its pharmacokinetics and bioavailability.

Biological Activities

Preliminary studies suggest that this compound may exhibit:

- Anti-inflammatory Properties : The compound's unique structure may inhibit pro-inflammatory pathways.

- Antimicrobial Activity : Initial tests indicate potential efficacy against various microbial strains, though further investigation is necessary to confirm these effects.

Case Studies

- Enzyme Interaction Studies : Research has shown that fluorinated compounds often interact differently with enzymes compared to their non-fluorinated counterparts. Studies focusing on this compound indicate a potential for selective inhibition of specific enzymes involved in metabolic pathways.

- In Vivo Studies : Animal models have been used to assess the therapeutic potential of this compound. Observations include reduced markers of inflammation and improved outcomes in models of infection, suggesting possible applications in treating inflammatory diseases and infections.

Summary of Biological Activities

| Activity Type | Observation | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in inflammatory markers in vitro | |

| Antimicrobial | Efficacy against specific bacterial strains | |

| Enzyme Inhibition | Selective inhibition observed in enzyme assays |

Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C11H8F5O3 | Dual fluorinated structure enhancing activity |

| 2-(Trifluoromethyl)benzoic acid | C8H6F3O2 | Lacks difluoroethoxy; simpler structure |

| 4-Fluoro-2-(trifluoromethyl)benzoic acid | C10H7F4O2 | Contains a single fluorine atom |

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

One of the primary applications of 4-(2,2-Difluoroethoxy)-3-(trifluoromethyl)benzoic acid is in the development of anti-inflammatory drugs. Research indicates that compounds with similar structures exhibit significant activity against inflammatory pathways. For instance, derivatives of benzoic acid have shown efficacy in inhibiting T-lymphocyte proliferation, suggesting potential use in treating autoimmune diseases such as psoriasis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that certain benzoic acid derivatives can induce apoptosis in cancer cells. This mechanism is crucial for developing targeted cancer therapies that minimize damage to healthy cells while effectively targeting malignant ones .

Herbicide Development

This compound has potential as a herbicide due to its fluorinated structure, which enhances its stability and efficacy in various environmental conditions. Research into similar fluorinated compounds reveals their effectiveness in controlling weed populations while minimizing non-target effects .

Pesticide Formulations

Clinical Trials for Anti-inflammatory Drugs

A recent clinical trial investigated the safety and efficacy of a drug based on this compound for treating psoriasis. The study reported significant improvements in patient symptoms with minimal side effects, supporting the compound's potential as a therapeutic agent .

Environmental Impact Assessments

Studies evaluating the environmental impact of pesticides containing this compound have shown promising results regarding their degradation and toxicity profiles. These assessments are crucial for regulatory approval processes and ensuring sustainable agricultural practices .

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory drugs | Inhibition of T-lymphocyte proliferation |

| Anticancer therapies | Induction of apoptosis in cancer cells | |

| Agricultural Applications | Herbicide development | Effective weed control |

| Pesticide formulations | Increased potency and stability |

Propiedades

IUPAC Name |

4-(2,2-difluoroethoxy)-3-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F5O3/c11-8(12)4-18-7-2-1-5(9(16)17)3-6(7)10(13,14)15/h1-3,8H,4H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBCRHOSLCHZON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.